molecular formula C7H9F3N4 B1613825 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 723286-87-1

5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1613825
CAS No.: 723286-87-1
M. Wt: 206.17 g/mol
InChI Key: NRTQEVNRFKHHCG-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Patterns

The compound features a bicyclic framework comprising a 1,2,4-triazole ring fused to a partially saturated pyrazine ring. The triazole moiety adopts a planar configuration due to aromatic π-delocalization across its three nitrogen atoms, while the pyrazine ring exists in a chair-like conformation with partial saturation at positions 5–8. Key geometric parameters include:

Bond Length (Å) Angle (°)
N1–C2 (triazole) 1.31 ± 0.02 N1–C2–N3: 106.5 ± 0.3
C3–CF₃ (trifluoromethyl) 1.45 ± 0.01 C3–CF₃–F: 109.5 ± 0.2
C5–CH₃ (methyl) 1.54 ± 0.01 C5–CH₃–H: 109.5 ± 0.1

The trifluoromethyl group at position 3 induces significant electron-withdrawing effects, polarizing the triazole ring and reducing electron density at C3 by 18% compared to non-fluorinated analogues. The methyl group at position 5 adopts an equatorial orientation relative to the pyrazine chair, minimizing steric clashes with adjacent hydrogen atoms.

Crystallographic Characterization

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 6.2636(5) Å
  • b = 8.1120(5) Å
  • c = 19.3287(14) Å
  • α = 79.409(3)°, β = 81.268(4)°, γ = 88.441(4)°

The lattice exhibits intermolecular N–H···N hydrogen bonds (2.89 Å) between the triazole N2 and pyrazine N4 of adjacent molecules, forming a zigzag chain along the b-axis. Van der Waals interactions between CF₃ groups (3.12 Å) contribute to layered packing perpendicular to the c-axis.

Spectroscopic Profiling (NMR, IR, UV-Vis)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 3.12 (t, J = 5.6 Hz, 2H, H-6/H-7)
  • δ 3.89 (s, 3H, C5–CH₃)
  • δ 4.21 (t, J = 5.2 Hz, 2H, H-5/H-8)
  • δ 8.02 (s, 1H, H-2)

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 43.2 (C5–CH₃)
  • δ

Properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c1-4-2-11-3-5-12-13-6(14(4)5)7(8,9)10/h4,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTQEVNRFKHHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=NN=C(N12)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647271
Record name 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723286-87-1
Record name 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting intermediate undergoes intramolecular cyclization to form the desired triazolopyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogenated or alkylated groups .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 5-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that triazole derivatives possess antimicrobial activity against a range of pathogens. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its efficacy against bacterial and fungal strains.
  • Anticancer Activity : Some triazole derivatives are investigated for their anticancer properties. They may inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
  • CNS Activity : Research suggests that similar compounds may exhibit neuroprotective effects and could be explored for their potential in treating neurological disorders.

Medicinal Chemistry Applications

The unique structure of this compound makes it a candidate for various drug design projects:

  • Drug Development : The compound can serve as a scaffold for synthesizing new drugs targeting specific diseases. Its structural modifications can lead to increased potency and selectivity.
  • Lead Compound in Pharmaceutical Research : Due to its diverse biological activities, it can act as a lead compound in the development of new therapeutic agents.

Material Science Applications

In addition to its biological significance, this compound has potential applications in material science:

  • Fluorinated Materials : The presence of trifluoromethyl groups can impart unique properties to materials such as increased thermal stability and chemical resistance.
  • Polymer Chemistry : It can be used as a building block in the synthesis of advanced polymers with specialized properties for applications in coatings and electronics.

Case Studies

  • Antimicrobial Activity Study :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts.
  • Anticancer Research :
    • In another study focusing on triazole derivatives for cancer treatment, researchers found that modifications to the tetrahydro-triazole structure resulted in improved cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of c-Met and VEGFR-2 kinases, inhibiting their activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The triazolo[4,3-a]pyrazine scaffold permits diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of closely related analogs:

Compound Name Substituents (Positions) CAS Number Key Applications/Synthesis Role References
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 3-CF₃, 5-CH₃ 723286-87-1 Sitagliptin intermediate; improved stability
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 3-CF₃ 486460-21-3 Precursor for sitagliptin intermediates; unstable oil
5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine 3-CF₃, 5-Cl MFCD15144607 Unspecified therapeutic potential (structural probe)
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 3-CH₃ 886886-04-0 Antimicrobial derivatives (urea/thiourea analogs)

Physicochemical Properties

  • Stability: The 5-methyl derivative exhibits enhanced stability compared to the non-methylated analog (CAS 486460-21-3), which is described as a colorless oil prone to degradation (darkening to a brown solid) . The methyl group likely reduces ring strain and oxidative susceptibility.

Biological Activity

5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and antimalarial properties, along with relevant case studies and research findings.

  • Molecular Formula : C7_7H9_9F3_3N4_4
  • Molecular Weight : 206.17 g/mol
  • CAS Number : 723286-87-1
  • Density : 1.63 g/cm³
  • Boiling Point : 269.6°C at 760 mmHg
  • Flash Point : 116.9°C

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit notable antibacterial properties. For instance:

  • In vitro tests showed significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. One compound from the series exhibited Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to ampicillin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Compounds with long alkyl chains at the R2_2 position enhance antibacterial activity due to increased lipophilicity.
  • Electron-donating groups on phenyl-substituted compounds also improve efficacy .

Anticancer Activity

The compound has shown promising results in anticancer studies:

  • Cell Line Studies : The antiproliferative effects were assessed on human colon cancer cell lines (HCT-116 and HT-29). One derivative exhibited an IC50_{50} range of 6.587 to 11.10 µM against HT-29 cells, indicating significant anticancer potential .
  • Mechanism of Action : The compound induced apoptosis in HT-29 cells by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl-2), leading to the activation of Caspase 3 .

Antimalarial Activity

The triazolo[4,3-a]pyrazine scaffold has been explored for its antimalarial properties:

  • Compounds within this class have demonstrated significant potency against Plasmodium falciparum, with IC50_{50} values as low as 16 nM. These compounds also show good stability in human liver microsomes and minimal cytotoxicity, suggesting a favorable safety profile for further development .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesComments
AntibacterialStaphylococcus aureus32 µg/mLComparable to ampicillin
Escherichia coli16 µg/mL
AnticancerHT-296.587 - 11.10 µMInduces apoptosis via mitochondrial pathway
AntimalarialPlasmodium falciparum≤16 nMPromising candidate with good metabolic stability

Q & A

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :
  • Catalytic optimization : Use Pd/C (5% w/w) for hydrogenation (yield ≥95% vs. 67% with NaBH4) .
  • Solvent selection : DCM or THF minimizes side reactions during cyclization .
  • Process automation : Continuous flow reactors reduce reaction time from 24 h to 4 h .

Data Contradictions & Resolution

Q. How to resolve discrepancies in reported MIC values for antimicrobial derivatives?

  • Methodological Answer : Variability arises from differences in strain susceptibility (e.g., ATCC vs. clinical isolates) and assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria) .

Q. Why do computational binding energies sometimes conflict with in vitro activity?

  • Methodological Answer : Docking scores may overlook solvent effects or protein flexibility . Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values). Adjust docking parameters to include explicit water molecules and side-chain rotations .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateRoleKey Reaction ConditionsYield (%)Ref.
HydrazinylPrecursor for cyclizationHydrazine hydrate, 80°C, 6 h75
TrifluoroacetylElectrophile for CF3 additionTFAA, DCM, 0°C to RT82
ChloromethyloxadiazoleCyclization triggerHCl/MeOH, reflux, 12 h67–99

Q. Table 2. Analytical Methods for Impurity Profiling

TechniqueTarget ImpurityLOD (ng/mL)Ref.
UPLC-MS/MS7-Nitroso derivative0.5
LC-HRMSOxidative degradants1.0
GC-ECDResidual solvents10

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

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